5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride
Description
Properties
IUPAC Name |
5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c10-16(13,14)6-1-2-8-7(5-6)9(12)11-3-4-15-8/h1-2,5H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRKUHQSLAKKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90844470 | |
| Record name | 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90844470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919091-52-4 | |
| Record name | 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90844470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate amino alcohols with chlorosulfonic acid under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. Continuous flow chemistry and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require nucleophiles like amines or alcohols, and may be carried out in solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions include various benzoxazepine derivatives, which can have applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: In chemistry, 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives may serve as probes or inhibitors in various biological assays.
Medicine: The compound and its derivatives have potential applications in drug discovery and development. They can be used to create new therapeutic agents with specific biological activities.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
BF21247: 2-Oxo-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2H-chromene-3-carboxamide
- Key Differences :
- Functional Group : Replaces the sulfonyl chloride with a chromene carboxamide group.
- Reactivity : The carboxamide group reduces electrophilicity compared to the sulfonyl chloride, making BF21247 more suited for hydrogen-bonding interactions in medicinal chemistry applications.
- Molecular Weight : 350.3249 g/mol (vs. ~287.7 g/mol estimated for the sulfonyl chloride derivative).
- Applications : Likely used as a scaffold in kinase inhibitors or protease modulators due to its planar chromene system .
BF21252: 2-(Naphthalene-2-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide Hydrochloride
- Key Differences: Core Structure: Substitutes benzoxazepine with a thieno[2,3-c]pyridine ring, introducing sulfur into the heterocycle. Substituents: Features a naphthalene amido group and a hydrochloride salt, enhancing solubility in polar solvents. Molecular Weight: 429.9629 g/mol.
- Applications: Potential use in targeting G-protein-coupled receptors (GPCRs) due to the bulky naphthalene group .
Data Table: Comparative Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Functional Group |
|---|---|---|---|---|---|
| 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride | Not Provided | C₉H₈ClNO₃S | ~287.7 (estimated) | Benzoxazepine | Sulfonyl chloride |
| BF21247 | 921890-45-1 | C₁₉H₁₄N₂O₅ | 350.3249 | Benzoxazepine | Chromene carboxamide |
| BF21252 | 1177658-93-3 | C₂₂H₂₄ClN₃O₂S | 429.9629 | Thienopyridine | Naphthalene amido/HCl salt |
Research Findings and Limitations
- Biological Activity: No direct studies on this compound were found in the provided evidence.
- Gaps in Data : Detailed thermodynamic properties (e.g., melting points, solubility) and spectroscopic data (NMR, IR) for the sulfonyl chloride derivative are absent in available sources.
Biological Activity
5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and the implications of its biological activity based on diverse research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₉H₉ClN₂O₄S
- Molecular Weight : 242.25 g/mol
- CAS Number : 1443982-07-7
Pharmacological Studies
Research indicates that compounds related to the benzoxazepine structure exhibit various biological activities. Notably:
- CNS Activity : Some derivatives show significant effects on the central nervous system (CNS). For instance, studies involving similar structures have demonstrated activity in animal models for anxiety and depression .
- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems. Similar compounds have been shown to interact with GABA receptors and NMDA receptors . This interaction is crucial for the regulation of excitatory and inhibitory signaling in the brain.
Case Studies
- Study on CNS Activity : A pharmacological evaluation was conducted using a series of benzoxazepine derivatives. The study found that these compounds could significantly reduce anxiety-like behavior in mice when administered at specific dosages .
- Neurodegenerative Disorders : In a separate investigation focused on neuroprotection, derivatives of benzoxazepines were tested for their ability to mitigate neuronal damage in models of Alzheimer’s disease. Results indicated a reduction in neuroinflammation and improved cognitive function in treated subjects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzoxazepine core through cyclization reactions.
- Introduction of the sulfonyl chloride group via sulfonation methods.
Table 1: Comparison of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with cyclization to form the benzoxazepine core, followed by sulfonation at the 7-position. Key parameters include:
- Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions.
- Solvent Selection : Dichloromethane or chloroform for sulfonyl chloride formation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
- Characterization : Confirm structure via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR in DMSO-d₆ .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- HPLC : Assess purity (>95%) using UV detection (λ = 254 nm).
- NMR Spectroscopy : ¹H/¹³C/DEPT-135 in DMSO-d₆ to resolve the benzoxazepine scaffold and sulfonyl chloride substitution.
- Mass Spectrometry (ESI-MS) : Verify molecular ion ([M+H]⁺ expected at m/z 284.03).
- FTIR : Identify S=O stretches (~1370 cm⁻¹ and ~1170 cm⁻¹). Cross-validate with DFT-calculated NMR shifts to resolve ambiguities .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use a fume hood to avoid inhalation.
- Spill Management : Neutralize with sodium bicarbonate.
- Storage : Amber glass under inert atmosphere at -20°C to prevent hydrolysis. Align with GHS H314 (skin corrosion) and H318 (eye damage) protocols .
Advanced Research Questions
Q. How can researchers optimize the nucleophilic substitution reactivity of the sulfonyl chloride group?
- Methodological Answer :
- Solvent Polarity : Use DMF or DMSO for SN2 mechanisms.
- Catalysis : Screen DMAP or triethylamine for amine substitutions.
- Kinetic Monitoring : In situ IR or HPLC tracks reaction progress.
- Microwave-Assisted Synthesis : Enhances yields for sterically hindered nucleophiles (50–100°C, 30 min). Compare primary vs. secondary amines to map steric effects .
Q. How should contradictory data between experimental and computational NMR spectra be resolved?
- Methodological Answer :
- Solvent Modeling : Recalculate DFT with explicit solvent (e.g., COSMO for DMSO).
- 2D NMR : HSQC/HMBC validates coupling patterns.
- Variable-Temperature NMR : Assess conformational dynamics.
- Tolerance Thresholds : Computational shifts within ±0.3 ppm (¹H) and ±3 ppm (¹³C) of experimental data indicate validity .
Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?
- Methodological Answer :
- Anhydrous Conditions : Molecular sieves and argon atmosphere.
- Aprotic Solvents : THF or acetonitrile for reactions.
- pH Control : Buffer at pH <5 using citric acid.
- Stability Assays : Monitor hydrolysis via TLC/HPLC (track sulfonic acid formation). Lyophilize for long-term solid stability .
Q. How can computational chemistry predict regioselectivity in derivatization reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G* level maps electrostatic potential surfaces.
- Fukui Indices : Quantify nucleophilic attack susceptibility.
- Molecular Dynamics : Model steric accessibility in explicit solvent (300 K).
- Experimental Validation : Synthesize predicted derivatives and analyze via LC-MS/MS fragmentation .
Key Considerations for Experimental Design
- Reaction Optimization : Balance kinetics (temperature, solvent) and thermodynamics (catalysts).
- Data Validation : Use orthogonal techniques (e.g., HPLC + NMR) to resolve contradictions.
- Safety Protocols : Prioritize GHS-aligned handling to prevent exposure risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
